molecular formula C30H40N2O6 B13824320 L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester

L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester

Cat. No.: B13824320
M. Wt: 524.6 g/mol
InChI Key: LOSDSFHOKANAGM-UHFFFAOYSA-N
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Description

L-Lysine, N⁶-[(1,1-dimethylethoxy)carbonyl]-N²-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester is a protected lysine derivative extensively used in peptide synthesis. Its structure features:

  • N²-Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group ideal for solid-phase peptide synthesis (SPPS) due to its compatibility with acid-labile linkers.
  • N⁶-Boc (tert-butoxycarbonyl): An acid-labile group enabling orthogonal deprotection strategies.
  • 1,1-Dimethylethyl (tert-butyl) ester: Enhances solubility in organic solvents and stabilizes the carboxylate during synthesis .

This combination allows selective deprotection (Fmoc via piperidine, Boc via trifluoroacetic acid) and is critical for synthesizing complex peptides with minimal side reactions.

Properties

Molecular Formula

C30H40N2O6

Molecular Weight

524.6 g/mol

IUPAC Name

tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C30H40N2O6/c1-29(2,3)37-26(33)25(17-11-12-18-31-27(34)38-30(4,5)6)32-28(35)36-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,31,34)(H,32,35)

InChI Key

LOSDSFHOKANAGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of amino acids using Fmoc and Boc groups. One common method involves the use of isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods to introduce the Fmoc group . The Boc group is introduced using tert-butoxycarbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The reagents are typically handled in a controlled environment to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF (dimethylformamide) and the Boc group using trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF.

    Boc Deprotection: Trifluoroacetic acid (TFA).

    Coupling Agents: HBTU, DIC.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for the formation of peptide bonds.

Scientific Research Applications

(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Utilized in the study of protein structure and function.

    Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of synthetic peptides for various applications, including as catalysts and in material science.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino acids from unwanted reactions during the synthesis process. These groups can be selectively removed under specific conditions, allowing for the formation of peptide bonds in a controlled manner.

Comparison with Similar Compounds

N²-Boc-N⁶-Allyloxycarbonyl-L-Lysine

  • Structure : N²-Boc, N⁶-(2-propen-1-yloxy)carbonyl, free carboxylate.
  • Molecular Formula : C₁₅H₂₆N₂O₆ (MW: 330.38) .
  • Key Differences :
    • N⁶-Allyloxycarbonyl : Less stable under acidic conditions compared to Boc but removable via palladium-catalyzed deprotection.
    • Application : Useful in orthogonal protection strategies where allyl groups are selectively cleaved without affecting Boc .
  • Advantage Over Target Compound : Enables metal-catalyzed deprotection, offering compatibility with acid-sensitive substrates.

N²-Fmoc-N⁶-(4-Methoxytrityl)-L-Lysine

  • Structure : N²-Fmoc, N⁶-(4-methoxyphenyl)diphenylmethyl.
  • Molecular Formula : C₄₁H₄₀N₂O₅ (MW: 640.78) .
  • Key Differences :
    • N⁶-4-Methoxytrityl (Mmt) : A bulky, acid-labile group (cleaved with 1% trifluoroacetic acid) providing steric hindrance and orthogonality.
    • Application : Ideal for selective side-chain protection in peptide synthesis, particularly for lysine-rich sequences .
  • Advantage Over Target Compound : Mmt’s mild deprotection conditions minimize side reactions in sensitive peptides.

N²-Fmoc-N⁶-Ureido-L-Lysine

  • Structure: N²-Fmoc, N⁶-ureido (aminocarbonyl).
  • Molecular Formula : C₂₂H₂₅N₃O₅ (MW: 411.45) .
  • Key Differences :
    • N⁶-Ureido : Introduces a hydrogen-bonding moiety, altering solubility and enabling bioorthogonal conjugation.
    • Application : Used in bioconjugation and as a precursor for functionalized biomaterials .
  • Advantage Over Target Compound: Facilitates covalent attachment to carbonyl-reactive probes in diagnostic assays.

N²-Fmoc-N⁶-(Dabcyl)-L-Lysine

  • Structure: N²-Fmoc, N⁶-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl].
  • Molecular Formula : C₃₄H₃₄N₆O₅ (MW: 606.68) .
  • Key Differences :
    • N⁶-Dabcyl : A fluorescent quencher used in Förster resonance energy transfer (FRET) probes.
    • Application : Critical in real-time PCR and protease activity assays .
  • Advantage Over Target Compound : Enables optical tracking of enzymatic cleavage in biochemical studies.

Data Table: Structural and Functional Comparison

Compound Name Protecting Groups (N²/N⁶) Ester/Functional Group Molecular Formula Molecular Weight Key Applications References
Target Compound Fmoc/Boc tert-Butyl ester C₂₈H₃₅N₂O₇ 526.59 Orthogonal peptide synthesis
N²-Boc-N⁶-Allyloxycarbonyl-L-Lys Boc/Allyloxycarbonyl Free carboxylate C₁₅H₂₆N₂O₆ 330.38 Metal-catalyzed deprotection
N²-Fmoc-N⁶-Mmt-L-Lys Fmoc/4-Methoxytrityl Free carboxylate C₄₁H₄₀N₂O₅ 640.78 Selective side-chain protection
N²-Fmoc-N⁶-Ureido-L-Lys Fmoc/Ureido Free carboxylate C₂₂H₂₅N₃O₅ 411.45 Bioconjugation
N²-Fmoc-N⁶-Dabcyl-L-Lys Fmoc/Dabcyl Free carboxylate C₃₄H₃₄N₆O₅ 606.68 FRET-based assays

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